molecular formula C15H12ClN3O2 B2781938 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034266-03-8

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2781938
CAS No.: 2034266-03-8
M. Wt: 301.73
InChI Key: IAUIHPVBCKBWLB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic small molecule designed for research purposes, featuring a pyrazolo[1,5-a]pyridine core linked to a 4-chlorophenoxy moiety via an acetamide bridge. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and is recognized as a key pharmacophore in the development of targeted therapies . Compounds based on this fused bicyclic heterocycle system have demonstrated significant potential in chemical biology and drug discovery research, particularly as modulators of various enzymatic targets . Research Applications and Value: The primary research value of this compound lies in its potential as a kinase inhibitor. The pyrazolo[1,5-a]pyridine scaffold is a known structural component in potent and selective inhibitors of critical kinase targets. For instance, analogous compounds have been developed and patented as potent RET kinase inhibitors for anticancer research . The structural features of this core, including its planarity and ability to engage in hydrogen bonding, make it an excellent mimic for purine nucleotides, allowing it to fit into the ATP-binding pockets of various kinases. The specific substitution pattern on this core, particularly the acetamide linker and the 4-chlorophenoxy group, is typically engineered to modulate the compound's selectivity, potency, and physicochemical properties, directing its interaction with specific biological targets. Handling and Usage: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. The specific storage conditions, solubility, and handling instructions should be verified upon receipt of the product's Certificate of Analysis. As a biochemical tool, it enables researchers to probe biological pathways and validate new therapeutic targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUIHPVBCKBWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit kinase activity, which is crucial for cell signaling pathways . The compound’s ability to interact with these targets is due to its unique structural features, which allow it to bind effectively to the active sites of these proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide with structurally or functionally analogous compounds, focusing on core structures, substituents, synthetic routes, and biological activities.

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights Reference
This compound Pyrazolo[1,5-a]pyridine 4-Chlorophenoxy, acetamide Inferred: Anticancer, antiviral Palladium-catalyzed coupling
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano, chloroacetamide Insecticidal, antifungal Nucleophilic substitution
(S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)... Pyrazolo[1,5-a]pyrimidine Cyano, cyclopropylamino, acetamide Inferred: Kinase inhibition (anticancer) Pd(OAc)₂/BINAP catalysis, microwave heating
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo[1,5-a][1,3,5]triazine Dichloromethyl, cyano Anticancer (cell line inhibition) Heterocyclization of carboxamides
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine oxyacetylhydrazones Triazolo[1,5-a]pyrimidine Oxyacetylhydrazone, methyl groups Herbicidal, antifungal Etherification, hydrazone formation

Key Comparative Insights

Core Structure Impact: Pyrazolo[1,5-a]pyridine (target compound) vs. Triazolo[1,5-a]pyrimidine derivatives () exhibit herbicidal activity due to electron-deficient cores interacting with plant enzymes, unlike the target compound’s chlorophenoxy group, which may target mammalian systems .

Substituent Effects: 4-Chlorophenoxy (target compound): Enhances lipophilicity and membrane permeability compared to cyclopropylamino (), which improves metabolic stability . Acetamide vs. Cyano: Acetamide’s hydrogen-bonding capacity (target compound) may favor protein binding, whereas cyano groups () enhance electrophilicity for covalent inhibition .

Synthetic Routes: The target compound likely employs palladium-catalyzed cross-coupling (analogous to ), enabling regioselective aryl-amination . Microwave-assisted synthesis () reduces reaction times (0.5 hours vs.

Biological Activity: Anticancer Potential: Pyrazolo[1,5-a]pyrimidines with cyclopropylamino groups () inhibit kinases via ATP-binding pocket interactions, suggesting the target compound’s acetamide could mimic similar interactions . Antifungal Activity: N-Pyrazole derivatives () with chloroacetamide groups disrupt fungal cell walls, a mechanism less likely in the target compound due to its pyridine core .

Biological Activity

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazolo[1,5-a]pyridine Core : Achieved through the condensation of aminopyrazoles with electrophilic reagents.
  • Introduction of the Chlorophenoxy Group : Involves nucleophilic substitution reactions with chlorophenol derivatives.
  • Acetylation : The final step where acetylation occurs to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound showed notable activity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with GI50 values indicating effective growth inhibition at low concentrations (e.g., GI50 = 3.79 µM for MCF7) .
  • Mechanism of Action : It was suggested that the anticancer effects may be mediated through inhibition of specific kinases such as Aurora-A kinase, which is crucial in cell cycle regulation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Osteoclastogenesis : A related compound (PPOAC-Bz), which shares structural similarities, was found to inhibit osteoclast formation and activity in vitro and prevent bone loss in vivo . This suggests that this compound may possess similar properties.

Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activities of pyrazole derivatives:

StudyCompoundCell LineIC50/Other Values
Bouabdallah et al.N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineHep-2IC50 = 3.25 mg/mL
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA549IC50 = 26 µM
Li et al.1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H460IC50 = 0.39 ± 0.06 µM
Zhang et al.Pyrazole-5-carboxamide derivativesA549IC50 = 0.95 nM

These findings underscore the potential therapeutic applications of pyrazole derivatives in cancer treatment and inflammation management.

Case Studies

Several case studies have highlighted the efficacy of pyrazole compounds:

  • MCF7 Cell Line Study : A study demonstrated that a derivative showed significant apoptosis induction in MCF7 cells, supporting its potential as an anticancer agent.
  • Osteoclastogenesis Inhibition : In vivo studies indicated that compounds similar to this compound could significantly reduce bone resorption markers in models of osteolytic disease .

Q & A

Basic: What are the common synthetic routes for 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide and its analogs?

Synthesis typically involves multi-step organic reactions starting with 5-aminopyrazole intermediates. Key steps include:

  • Condensation with 1,3-dielectrophilic reagents (e.g., acetylacetone, arylidenemalononitriles) to form fused pyrazolo-pyrimidine or pyrazolo-triazine cores .
  • Coupling of the pyrazolo[1,5-a]pyridine scaffold with chlorophenoxy-acetamide derivatives via nucleophilic substitution or amidation .
  • Final characterization via IR, 1H^1H/13C^{13}C NMR, mass spectrometry, and elemental analysis to confirm regiochemistry and purity .

Advanced: How do researchers address regioselectivity challenges in pyrazolo[1,5-a]pyridine ring formation?

Regioselectivity is controlled by:

  • Reagent orientation : Using 15N^{15}N-HMBC and NOE difference experiments to map electronic environments and spatial interactions during condensation reactions .
  • Catalytic systems : Optimizing Pd-catalyzed cross-coupling conditions (e.g., BINAP/Pd(OAc)2_2) to direct substitutions to specific positions .
  • Solvent and temperature : Polar aprotic solvents (e.g., acetonitrile) at 60–130°C enhance reaction specificity .

Basic: What spectroscopic methods are essential for characterizing this compound?

Critical techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions; 2D NMR (e.g., COSY, HMBC) resolves overlapping signals in aromatic regions .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives .

Advanced: How can conflicting NMR data be resolved for structural ambiguities?

  • Dynamic NMR experiments : Variable-temperature 1H^1H NMR distinguishes tautomeric forms or rotamers .
  • Isotopic labeling : 15N^{15}N-enriched reagents aid HMBC correlation mapping for nitrogen connectivity .
  • Computational modeling : DFT calculations predict chemical shifts to compare with experimental data .

Basic: What biological activities have been reported for this compound?

  • Anticancer activity : Inhibition of cancer cell growth (e.g., via PARG or CSNK2A kinase modulation) .
  • Anti-inflammatory effects : Modulation of TSPO (translocator protein) in neuroinflammation models .
  • Kinase inhibition : Selectivity for pyrazolo[3,4-d]pyrimidine-based targets in medicinal chemistry studies .

Advanced: What strategies optimize in vitro to in vivo translation of anticancer effects?

  • Structural modifications : Replacing the acetamide group with alkylurea moieties improves metabolic stability and bioavailability .
  • Prodrug design : Incorporating cyclopropyl or trifluoromethyl groups enhances membrane permeability .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and tissue distribution in preclinical models .

Basic: What role does the acetamide moiety play in bioactivity?

  • Binding interactions : The acetamide carbonyl forms hydrogen bonds with kinase active sites (e.g., CSNK2A) .
  • Structure-activity relationships (SAR) : Substituents on the phenyl ring (e.g., Cl, CF3_3) modulate potency and selectivity .

Advanced: How to design derivatives with improved kinase selectivity?

  • Molecular docking : Virtual screening against kinase homology models identifies optimal substituent placements .
  • Fragment-based optimization : Introducing pyrrolidine or piperazine groups reduces off-target effects .
  • Kinase profiling : Broad-panel enzymatic assays (e.g., Eurofins KinaseProfiler) validate selectivity .

Basic: How are crystallization conditions optimized for X-ray diffraction?

  • Solvent screening : Slow evaporation from DMSO/water mixtures yields high-quality crystals .
  • Temperature gradients : Gradual cooling (0.5°C/hr) minimizes lattice defects .

Advanced: What computational methods predict binding modes with PARG or CSNK2A?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess stability .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications .
  • Cryo-EM validation : Resolves ligand-induced conformational changes in large kinase complexes .

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